ZT55

JAK-STAT signaling Kinase selectivity Myeloproliferative neoplasms

ZT55 is the definitive selective JAK2 inhibitor for researchers who require unambiguous target attribution. With >322-fold selectivity for JAK2 over JAK1/3 (IC50=31 nM), it eliminates the confounding immunosuppression caused by pan-JAK inhibitors like ruxolitinib and tofacitinib. This orally bioavailable indole derivative is validated in JAK2 V617F-driven MPN models (HEL xenograft, BFU-E colony assays) and inflammatory/autoimmune models (CIA, DTH). Choose ZT55 when your experimental conclusions depend on true JAK2-specific pharmacology.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B12391772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZT55
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)O
InChIInChI=1S/C17H16N2O3/c1-22-16-9-5-3-7-14(16)18-17(20)10-12-11-19(21)15-8-4-2-6-13(12)15/h2-9,11,21H,10H2,1H3,(H,18,20)
InChIKeyBXYUEIJHUBBZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZT55: A Highly Selective JAK2 Inhibitor for Myeloproliferative Neoplasm and Autoimmune Disease Research


ZT55 is a novel, low-molecular-weight indole derivative (C₁₇H₁₆N₂O₃, MW 296.32) isolated from *Isatis indigotica* Fort. (Radix Isatidis) that functions as an orally active, highly selective tyrosine kinase inhibitor of Janus Kinase 2 (JAK2) [1]. It demonstrates potent inhibition of JAK2 with an IC₅₀ of 0.031 μM (31 nM) and exhibits minimal activity against other JAK family members (JAK1 and JAK3) . Beyond its established role in suppressing JAK2 V617F-mutant cell proliferation and inducing apoptosis, ZT55 has also shown significant efficacy in pre-clinical models of inflammatory and autoimmune disease by modulating the JAK2-STAT3 pathway [2].

Why JAK2 Inhibitors Like ZT55 Cannot Be Interchanged for Precision Research


The JAK family (JAK1, JAK2, JAK3, TYK2) mediates distinct cytokine signaling pathways, and isoform selectivity is the critical determinant of both therapeutic window and experimental phenotype. For instance, clinical JAK2 inhibitors like ruxolitinib and fedratinib exhibit varying degrees of off-target JAK1 inhibition, which can lead to unintended immunosuppression and confound results in oncology or immunology studies [1]. ZT55's primary differentiation lies in its extreme selectivity for JAK2, with >322-fold preference over JAK1 and JAK3 [2]. Substituting ZT55 with a less selective JAK2 inhibitor (e.g., TG101209 or ruxolitinib) in a model system introduces a high risk of off-target JAK1/3-mediated effects on lymphocyte function and cytokine signaling, thereby invalidating the specific attribution of observed outcomes to JAK2 blockade. Procurement decisions must therefore be driven by the specific selectivity profile required for the intended application.

Evidence-Based Differentiation: Quantified Performance of ZT55 Against Comparator JAK2 Inhibitors


JAK2 Isoform Selectivity: >322-Fold Selectivity Over JAK1 and JAK3 in Cell-Free Kinase Assays

In direct cell-free kinase assays against human recombinant JAK proteins, ZT55 exhibits an IC₅₀ of 0.031 μM for JAK2. In the same study, the compound showed no significant inhibition of JAK1 or JAK3, with IC₅₀ values exceeding 10 μM. This establishes a >322-fold selectivity index for JAK2 over JAK1 and JAK3 [1]. In contrast, the widely used clinical comparator ruxolitinib demonstrates a JAK2 IC₅₀ of 2.9 nM but also potently inhibits JAK1 (IC₅₀ ~3.3 nM), offering only a ~1-3 fold selectivity window [2]. Fedratinib, another clinical JAK2 inhibitor, shows a JAK2 IC₅₀ of 17 nM with higher selectivity than ruxolitinib but still maintains measurable activity against other JAK family members [2].

JAK-STAT signaling Kinase selectivity Myeloproliferative neoplasms

In Vivo Antitumor Efficacy: Significant Suppression of HEL Xenograft Tumor Growth at 100 mg/kg Oral Dosing

In a mouse HEL leukemia xenograft model, oral administration of ZT55 at 100 mg/kg once daily for 12 consecutive days resulted in a statistically significant suppression of tumor growth [1]. While the study did not include a direct in vivo comparator head-to-head, the observed tumor growth inhibition is notable relative to vehicle control. The study further confirmed that ZT55 induced apoptosis in the tumor tissue as assessed by TUNEL assay and inhibited JAK2-STAT5/3 phosphorylation [1]. For context, clinical JAK2 inhibitors like ruxolitinib have shown similar in vivo efficacy in HEL xenograft models at comparable or higher doses [2].

Xenograft model Tumor growth inhibition In vivo efficacy

Pharmacokinetic Profile: Rapid Oral Absorption with Peak Plasma Concentration at 0.5 Hours in Rats

A validated LC-MS/MS method was used to characterize the pharmacokinetics of ZT55 in Sprague-Dawley rats. Following oral administration, ZT55 exhibited rapid absorption, reaching peak plasma concentration (Tmax) at 0.5 hours across three tested dosages. The peak concentrations (Cmax) for the three dosages were 103.59 ± 10.11 ng/mL, 185.23 ± 29.56 ng/mL, and 355.98 ± 28.86 ng/mL, respectively. The corresponding AUC₀₋₂₄ values were 874.70 ± 72.33 ng·h/mL, 433.80 ± 49.33 ng·h/mL, and 231.65 ± 19.41 ng·h/mL, demonstrating dose-dependent exposure [1]. The study also noted that ZT55 exhibited high elimination and low absolute bioavailability (compared to intravenous administration), a profile common among many small-molecule kinase inhibitors. Five primary metabolites were identified, resulting from hydrolysis, N-dealkylation, glycosylation, and sulfonation [1].

Pharmacokinetics Oral bioavailability ADME

Patient-Derived Ex Vivo Efficacy: Potent Inhibition of Erythroid Colony Formation from JAK2V617F+ MPN Patients

In ex vivo colony-forming assays using peripheral blood CD34⁺ hematopoietic progenitor cells from patients with polycythemia vera (PV) and essential thrombocythemia (ET) harboring the JAK2 V617F mutation, ZT55 demonstrated potent and selective inhibition of erythroid colony (BFU-E) formation [1]. This effect was observed at low micromolar concentrations, with minimal impact on myeloid colony formation (CFU-G and CFU-GM), suggesting selectivity for the JAK2-dependent erythroid lineage. This ex vivo patient sample data provides a critical translational bridge not always available for early-stage kinase inhibitors.

Patient-derived cells Colony-forming assay Translational research

Optimal Use Cases for ZT55 in Research and Drug Discovery


Mechanistic Studies Requiring Unambiguous Attribution to JAK2 Signaling

ZT55's exceptional >322-fold selectivity for JAK2 over JAK1/3 makes it the ideal tool compound for experiments where the primary objective is to isolate JAK2-specific effects from the broader JAK-STAT network. In studies of cytokine signaling (e.g., IL-3, GM-CSF, EPO, TPO), ZT55 ensures that observed changes in STAT5/3 phosphorylation and downstream gene expression are specifically due to JAK2 inhibition, avoiding the confounding immunosuppressive effects mediated by JAK1 or JAK3 blockade. This is particularly critical in immunology and hematopoietic stem cell biology research where multiple JAK isoforms are co-expressed [1].

In Vivo Pre-clinical Models of JAK2 V617F-Positive Myeloproliferative Neoplasms (MPNs)

ZT55 is well-suited for oral administration studies in mouse models of polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The established oral PK profile (rapid Tmax of 0.5h, dose-dependent exposure up to 355 ng/mL) and demonstrated efficacy in the HEL xenograft model at 100 mg/kg QD provide a validated dosing framework for investigators [2][3]. Its selective JAK2 inhibition is expected to reduce the on-target toxicities (e.g., anemia, thrombocytopenia) associated with less selective JAK inhibitors, potentially allowing for a wider therapeutic window in long-term pre-clinical studies.

Translational Validation Using Patient-Derived Hematopoietic Progenitors

Researchers studying the pathophysiology of MPNs can leverage ZT55's documented ability to selectively suppress erythroid colony formation (BFU-E) in CD34+ cells isolated from JAK2 V617F-positive patients [3]. This makes ZT55 a valuable positive control for ex vivo drug sensitivity testing and for validating novel JAK2-targeting strategies in a clinically relevant, patient-derived cell system. It provides a direct link between the molecular target (JAK2 V617F) and a functional cellular phenotype (erythroid hyperplasia) that is central to PV and ET disease biology.

Pre-clinical Investigation of JAK2 in Inflammatory and Autoimmune Diseases

Recent evidence demonstrates that ZT55 significantly attenuates inflammation, cartilage degradation, and bone destruction in collagen-induced arthritis (CIA) and reduces delayed-type hypersensitivity (DTH) responses in mice [4]. ZT55's mechanism in this context involves the inhibition of JAK2-STAT3 signaling in T cells and dendritic cells. This positions ZT55 as a high-selectivity chemical probe for dissecting the specific role of JAK2 (rather than JAK1 or TYK2) in the pathogenesis of rheumatoid arthritis, psoriasis, and other JAK-STAT driven inflammatory conditions, potentially offering a cleaner readout than pan-JAK inhibitors like tofacitinib [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZT55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.